2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine
Description
Properties
IUPAC Name |
2-(3-chloro-2,5-dimethylphenyl)-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-8-6-10(9(2)11(15)7-8)14-17-13-12(18-14)4-3-5-16-13/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOAXJMRIMERLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C)C2=NC3=C(O2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577239 | |
| Record name | 2-(3-Chloro-2,5-dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60772-70-5 | |
| Record name | 2-(3-Chloro-2,5-dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2,5-dimethylbenzoyl chloride with 2-aminopyridine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxazolo[4,5-b]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxazole or pyridine rings.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative of the compound .
Scientific Research Applications
Medicinal Chemistry
The primary application of 2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine lies in its potential as a pharmaceutical agent. Compounds in this class are being investigated for their roles as:
- Anticancer Agents : Similar compounds have shown promising anticancer properties, making this derivative a candidate for further exploration in oncology .
- Antimicrobial Activity : The structural features may enhance reactivity against various microbial strains .
- Anti-inflammatory Properties : Modifications in substituents can significantly affect the pharmacological profile, suggesting potential anti-inflammatory applications .
Interaction Studies
Research into the binding affinity of 2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine to specific biological targets such as receptors or enzymes is crucial for understanding its mechanism of action. Preliminary data indicate that the presence of chlorine and dimethyl groups may enhance lipophilicity and receptor binding affinity .
Case Studies and Related Compounds
Numerous studies have focused on structurally similar compounds within the oxazolo[4,5-b]pyridine class to elucidate their biological activities and therapeutic potentials.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Methyl-oxazolo[4,5-b]pyridine | Methyl group at position 3 | Anticancer |
| 6-Bromo-oxazolo[4,5-b]pyridine | Bromo substituent enhancing reactivity | Antimicrobial |
| 2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine | Fluorine substituent affecting electronic properties | Anti-inflammatory |
| 2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine | Nitro group influencing pharmacological profile | Potential antitumor activity |
The unique combination of substituents in 2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine may confer distinct biological activities compared to its analogs, highlighting its potential utility in drug development .
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Physicochemical and Photophysical Properties
- Photophysical Behavior: Unlike dimethylaminophenyl derivatives, which exhibit solvent-dependent fluorescence, chlorinated analogs like the target compound likely show quenched emission due to heavy atom effects .
QSAR and Pharmacophore Insights
- Antifungal QSAR : The oxazolo[4,5-b]pyridine core with a benzyl group at position 2 maximizes antifungal activity. Substituents at position 5 (e.g., methyl, chloro) further modulate potency .
- Anti-inflammatory Activity: Nonacidic 2-(substituted phenyl)oxazolo[4,5-b]pyridines avoid gastrointestinal irritation seen with traditional NSAIDs, with activity comparable to indomethacin .
Biological Activity
2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine, with CAS number 60772-70-5, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and specific case studies that highlight its pharmacological properties.
- Molecular Formula : C₁₃H₉ClN₂O
- Molecular Weight : 244.68 g/mol
- Boiling Point : Predicted boiling point is approximately 383.4 °C .
Synthesis
The synthesis of 2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine involves a series of chemical reactions typically starting from simpler aromatic compounds. The synthetic pathways can vary, but often include the formation of oxazole rings through cyclization reactions involving appropriate precursors.
Antitumor Activity
Research indicates that compounds related to oxazolo[4,5-b]pyridine structures exhibit significant antitumor activity. A study demonstrated that related compounds inhibited the Vascular Endothelial Growth Factor Receptor (VEGFR-2), which plays a crucial role in tumor angiogenesis. For instance, one compound showed an IC50 value of 0.33 μM against VEGFR-2 .
Table 1: Summary of Antitumor Activities
| Compound | Target | IC50 (μM) |
|---|---|---|
| 9n | VEGFR-2 | 0.33 |
| Other Compounds | Various | Varies |
Cardioprotective Effects
The compound has also been evaluated for cardioprotective effects in doxorubicin-induced cardiotoxicity models. Some derivatives demonstrated significant protective effects on H9c2 cardiomyocytes, enhancing cell viability significantly compared to untreated controls .
Table 2: Cardioprotective Activity
| Compound | Cell Type | Viability (%) |
|---|---|---|
| 4i | H9c2 | 81.6 ± 3.7 |
| 6a | H9c2 | 87.5 ± 4.3 |
| 6k | H9c2 | 91.2 ± 5.9 |
The biological activity of 2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine appears to be mediated through multiple mechanisms:
- Inhibition of Kinases : Similar compounds have shown inhibition of protein kinases involved in tumor progression and angiogenesis.
- Oxidative Stress Modulation : The compound may reduce reactive oxygen species (ROS) production in cardiomyocytes, thereby protecting against oxidative stress induced by chemotherapeutic agents like doxorubicin .
Case Studies
- VEGFR Inhibition : A study synthesized a series of oxazole derivatives and evaluated their inhibitory effects on VEGFR-2 and human umbilical vein endothelial cells (HUVEC). The most potent compound exhibited an IC50 value indicating strong inhibitory action .
- Cardiotoxicity Models : In experiments involving H9c2 cardiomyocytes exposed to doxorubicin, certain derivatives of the compound significantly improved cell viability and reduced oxidative stress markers compared to controls .
Q & A
Q. What are the efficient synthetic routes for preparing 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives?
A silica-supported, acid-catalyzed one-pot method using HClO₄·SiO₂ under ambient conditions achieves high yields (>80%) with short reaction times (~2–4 hours). This method employs 2-amino-3-hydroxypyridine and substituted benzoyl chlorides, enabling regioselective cyclization. The catalyst is reusable for up to five cycles without significant loss of activity . Alternative routes include microwave-assisted synthesis using SBA-Pr-NH₂, reducing reaction times to 15–30 minutes with comparable yields .
Q. How do solvent polarity and pH influence the photophysical properties of oxazolo[4,5-b]pyridine derivatives?
Solvent polarity significantly affects absorption and emission spectra. For example, 2-(4′-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP) exhibits a red shift in emission maxima in polar solvents (e.g., Δλ = 40 nm in methanol vs. hexane) due to stabilization of the excited state. pH studies reveal protonation at pyridine (MC1) or dimethylamino nitrogen (MC3), forming monocations, while dications arise from dual protonation (DC1–DC3). These changes correlate with fluorescence quenching in acidic media .
Q. What antimicrobial activities have been reported for oxazolo[4,5-b]pyridine derivatives?
Derivatives with electron-withdrawing substituents (e.g., 4-CF₃, 4-OCH₃) exhibit potent activity against Gram-positive bacteria (MIC = 8–16 µg/mL for E. faecalis) and Gram-negative strains (P. aeruginosa MIC = 8–16 µg/mL). Structure-activity relationships (SAR) indicate that para-substituted trifluoromethyl or methoxy groups enhance membrane penetration and target binding .
Q. What safety precautions are required when handling oxazolo[4,5-b]pyridine compounds?
Toxicity studies highlight risks of skin irritation, respiratory distress, and environmental contamination. Waste must be segregated and treated by certified facilities. Personal protective equipment (PPE), including gloves and fume hoods, is mandatory during synthesis .
Advanced Research Questions
Q. How can regioselectivity in oxazolo[4,5-b]pyridine synthesis be rationalized using computational methods?
Local nucleophilicity indices (Nk) calculated at the B3LYP/6-311G++(d,p) level predict preferential attack at the C2 position of 2-amino-3-hydroxypyridine. Electron-donating substituents on the phenyl ring increase Nk values (e.g., Nk = 0.45 for 4-OCH₃ vs. 0.32 for 4-Cl), favoring cyclization at the oxazole moiety .
Q. What molecular interactions drive the binding of oxazolo[4,5-b]pyridines to bacterial DNA gyrase?
Molecular docking reveals hydrogen bonding between the oxazole oxygen and ATP-binding site residues (e.g., ASP73 and GLY77). Hydrophobic interactions with TRY165 and ILE90 stabilize complexes, with binding energies (ΔG = −8.2 to −9.5 kcal/mol) correlating with MIC values. Dynamics simulations (RMSD < 0.2 nm) confirm stable ligand-protein conformations over 50 ns trajectories .
Q. How do QSAR models optimize antifungal activity in oxazolo[4,5-b]pyridines?
Quantitative structure-activity relationship (QSAR) analysis identifies the oxazolo[4,5-b]pyridine core as superior to benzoxazoles (activity contribution ΔpMIC = +1.2). Substituents at position 5 (e.g., NO₂) enhance antifungal potency against C. albicans by increasing electron-withdrawing capacity (σ = +0.78) and logP values (2.1–3.4) .
Q. What DFT-derived electronic parameters predict the bioactivity of these compounds?
HOMO-LUMO gaps (ΔE = 4.3–4.5 eV) calculated at B3LYP/6-311G(d,p) correlate with antimicrobial efficacy. Compounds with lower ΔE (e.g., P7: 4.35 eV) exhibit higher reactivity. Natural bond orbital (NBO) analysis shows charge transfer from oxazole to the phenyl ring, enhancing electrophilicity (MEP = −0.12 to −0.18 eV) .
Q. How do advanced spectroscopic techniques resolve protonation states in excited-state dynamics?
Transient absorption spectroscopy and time-resolved fluorescence identify MC1 (protonated pyridine) as the dominant species in acidic media (τ = 1.2 ns). TICT (twisted intramolecular charge transfer) emission is absent in protic solvents, unlike imidazole analogs, due to restricted rotation of the dimethylamino group .
Q. What green chemistry approaches improve sustainability in oxazolo[4,5-b]pyridine synthesis?
Microwave-assisted methods reduce energy consumption by 60% compared to conventional heating. Silica-supported catalysts (e.g., SBA-Pr-NH₂) enable solvent-free reactions with >90% atom economy. Life-cycle assessment (LCA) confirms a 40% reduction in hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
